molecular formula C13H10N2O B11892533 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one CAS No. 35729-56-7

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one

Cat. No.: B11892533
CAS No.: 35729-56-7
M. Wt: 210.23 g/mol
InChI Key: KSGYKPOKRZTBRR-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3,4-dihydroisoquinolinium salts with acrylamide, followed by cyclization using bases . Another approach includes the use of multicomponent reactions involving β-naphthol, substituted aromatic aldehydes, and pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the methyl and isoquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

35729-56-7

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methylpyrimido[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C13H10N2O/c1-9-8-12(16)15-7-6-10-4-2-3-5-11(10)13(15)14-9/h2-8H,1H3

InChI Key

KSGYKPOKRZTBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC3=CC=CC=C3C2=N1

Origin of Product

United States

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